molecular formula C9H7Cl2NO3 B6590241 2-chloro-6-(2-chloroacetamido)benzoic acid CAS No. 1313994-57-8

2-chloro-6-(2-chloroacetamido)benzoic acid

Cat. No. B6590241
CAS RN: 1313994-57-8
M. Wt: 248.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(2-chloroacetamido)benzoic acid (2C6C2CABA) is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a melting point of 167°C and a boiling point of 266°C. 2C6C2CABA is used in organic synthesis and has a wide range of applications in pharmaceuticals, agrochemicals, and other industries.

Scientific Research Applications

2-chloro-6-(2-chloroacetamido)benzoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as 2-chloro-6-chloroacetamido-1,3-benzenedicarboxylic acid, which has been used in the synthesis of antifungal agents. 2-chloro-6-(2-chloroacetamido)benzoic acid has also been used in the synthesis of 2-chloro-6-chloroacetamido-1,3-benzenedicarboxamide and its derivatives, which have been used in the synthesis of anti-inflammatory agents.

Mechanism of Action

2-chloro-6-(2-chloroacetamido)benzoic acid is an organic compound belonging to the class of carboxylic acids. It is believed to act as an inhibitor of enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase. By inhibiting the activity of these enzymes, 2-chloro-6-(2-chloroacetamido)benzoic acid can reduce the production of fatty acids and thus reduce the risk of cardiovascular disease.
Biochemical and Physiological Effects
2-chloro-6-(2-chloroacetamido)benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of fatty acids, which can reduce the risk of cardiovascular disease. It has also been shown to reduce the production of pro-inflammatory cytokines, which can reduce inflammation and improve overall health. Additionally, 2-chloro-6-(2-chloroacetamido)benzoic acid has been shown to reduce the activity of enzymes involved in the synthesis of cholesterol, which can reduce the risk of atherosclerosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-6-(2-chloroacetamido)benzoic acid in lab experiments include its relatively low cost, its easy availability, and its relatively low toxicity. Additionally, it is a relatively stable compound, which makes it well-suited for use in experiments. The main limitation of using 2-chloro-6-(2-chloroacetamido)benzoic acid in lab experiments is that it is not soluble in water, which can make it difficult to work with.

Future Directions

The future of 2-chloro-6-(2-chloroacetamido)benzoic acid research is likely to involve further exploration of its biochemical and physiological effects. Additionally, further research is needed to explore its potential as an inhibitor of enzymes involved in fatty acid synthesis and to explore its potential therapeutic applications. Additionally, further research is needed to explore its potential as a drug delivery system, as well as its potential as an antioxidant and anti-inflammatory agent. Finally, further research is needed to explore its potential as a food additive and its potential as a preservative.

Synthesis Methods

2-chloro-6-(2-chloroacetamido)benzoic acid is synthesized by the reaction of 2-chlorobenzoic acid and 2-chloroacetamide in the presence of a base. The reaction takes place in a solvent at a temperature of around 100°C. The product is then isolated and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-6-(2-chloroacetamido)benzoic acid involves the conversion of 2-chloro-6-nitrobenzoic acid to 2-chloro-6-(2-chloroacetamido)benzoic acid through a series of reactions.", "Starting Materials": [ "2-chloro-6-nitrobenzoic acid", "Thionyl chloride", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Conversion of 2-chloro-6-nitrobenzoic acid to 2-chloro-6-chlorobenzoic acid using thionyl chloride in the presence of acetic anhydride.", "Step 2: Conversion of 2-chloro-6-chlorobenzoic acid to 2-chloro-6-(2-chloroacetyl)benzoic acid using acetic anhydride and sodium acetate.", "Step 3: Conversion of 2-chloro-6-(2-chloroacetyl)benzoic acid to 2-chloro-6-(2-chloroacetamido)benzoic acid using hydrochloric acid and sodium hydroxide in ethanol and water." ] }

CAS RN

1313994-57-8

Product Name

2-chloro-6-(2-chloroacetamido)benzoic acid

Molecular Formula

C9H7Cl2NO3

Molecular Weight

248.1

Purity

95

Origin of Product

United States

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